4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile
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Overview
Description
4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile is an organic compound that features a complex aromatic structure. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. The presence of both nitro and nitrile functional groups makes it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex aromatic compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.
Oxidation: Although less common, the aromatic rings can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-[4-(benzyloxy)phenoxy]-3-aminobenzonitrile.
Substitution: Various substituted amides or carboxylic acids.
Oxidation: Oxidized aromatic compounds, depending on the specific conditions used.
Scientific Research Applications
4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile largely depends on the specific application and the chemical transformations it undergoes. For instance, in reduction reactions, the nitro group is converted to an amine, which can then interact with biological targets or participate in further chemical reactions. The molecular targets and pathways involved vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[4-(benzyloxy)phenoxy]-3-aminobenzonitrile: A reduced form of the compound with an amine group instead of a nitro group.
4-[4-(benzyloxy)phenoxy]benzonitrile: A similar compound lacking the nitro group.
4-[4-(benzyloxy)phenoxy]-3-carboxybenzonitrile: A derivative where the nitrile group is converted to a carboxylic acid.
Uniqueness
4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile is unique due to the presence of both nitro and nitrile functional groups, which provide a wide range of chemical reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Properties
IUPAC Name |
3-nitro-4-(4-phenylmethoxyphenoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c21-13-16-6-11-20(19(12-16)22(23)24)26-18-9-7-17(8-10-18)25-14-15-4-2-1-3-5-15/h1-12H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEZHJHFMUMVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C(C=C(C=C3)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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